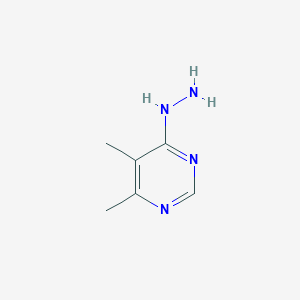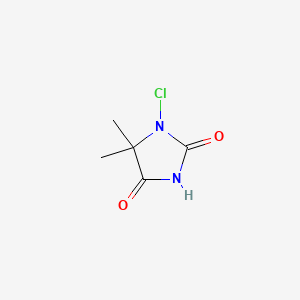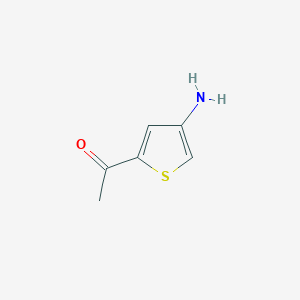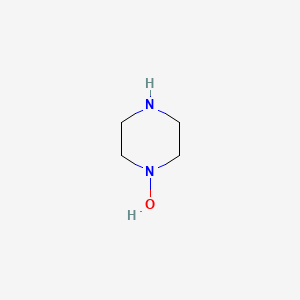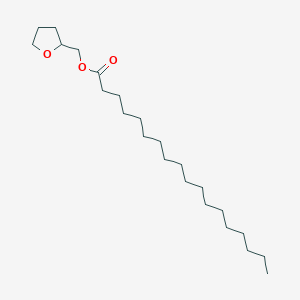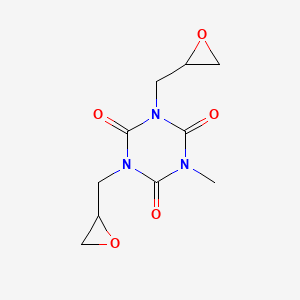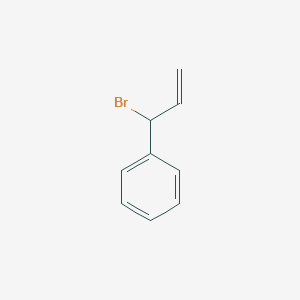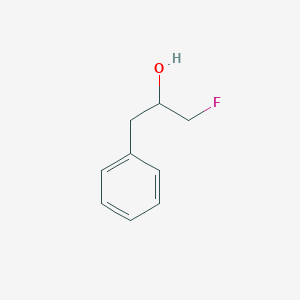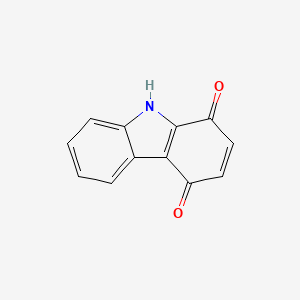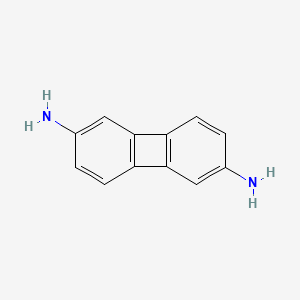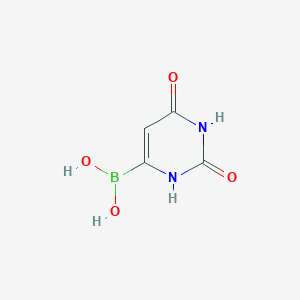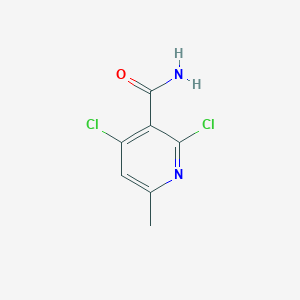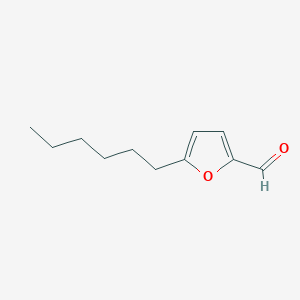
2-Furancarboxaldehyde, 5-hexyl-
Overview
Description
2-Furancarboxaldehyde, 5-hexyl- is an organic compound with the molecular formula C11H16O2 and a molar mass of 180.24 g/mol It is a derivative of furfural, featuring a furan ring substituted with a hexyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
The synthesis of 2-Furancarboxaldehyde, 5-hexyl- can be achieved through several routes. One common method involves the reaction of furfural with hexylmagnesium bromide, followed by oxidation to introduce the aldehyde group at the 2-position. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial production methods for this compound may involve the catalytic hydrogenation of furfural derivatives, followed by selective oxidation. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
2-Furancarboxaldehyde, 5-hexyl- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hexyl group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-hexyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of polymers and resins, where its furan ring structure contributes to the material’s thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which 2-Furancarboxaldehyde, 5-hexyl- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved.
In biological systems, the compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
2-Furancarboxaldehyde, 5-hexyl- can be compared with other similar compounds, such as:
Furfural (Furan-2-carbaldehyde): A simpler aldehyde with a furan ring and an aldehyde group at the 2-position. It is widely used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group at the 5-position. It is a key intermediate in the production of bio-based chemicals and materials.
2,5-Furandicarboxaldehyde: A compound with two aldehyde groups at the 2 and 5 positions of the furan ring.
The uniqueness of 2-Furancarboxaldehyde, 5-hexyl- lies in its hexyl substitution, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
IUPAC Name |
5-hexylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXXHLEUXECOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

